molecular formula C16H10O4S B12576598 Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]- CAS No. 569329-67-5

Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]-

Cat. No.: B12576598
CAS No.: 569329-67-5
M. Wt: 298.3 g/mol
InChI Key: ACDFMYSJMLPYAU-UHFFFAOYSA-N
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Description

Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]- is a specialized organic compound with the molecular formula C16H10O4. It is known for its unique structure, which includes an anthracene moiety and a thioacetic acid group. This compound is primarily used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]- typically involves the reaction of 9,10-dihydro-9,10-dioxoanthracene with thioacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.

    Substitution: The thio group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)oxy]-
  • Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)amino]-

Uniqueness

Compared to similar compounds, acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]- is unique due to its thio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

569329-67-5

Molecular Formula

C16H10O4S

Molecular Weight

298.3 g/mol

IUPAC Name

2-(9,10-dioxoanthracen-2-yl)sulfanylacetic acid

InChI

InChI=1S/C16H10O4S/c17-14(18)8-21-9-5-6-12-13(7-9)16(20)11-4-2-1-3-10(11)15(12)19/h1-7H,8H2,(H,17,18)

InChI Key

ACDFMYSJMLPYAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)SCC(=O)O

Origin of Product

United States

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